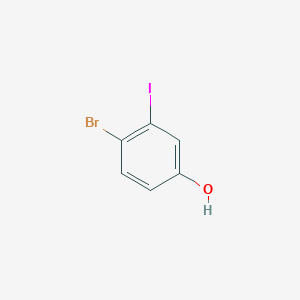

4-Bromo-3-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQERVRQXHVITFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-3-iodophenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3-iodophenol, a valuable substituted phenol derivative for researchers, scientists, and professionals in drug development. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and presents all quantitative data in clearly structured tables.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the regioselective iodination of 4-bromophenol. The electron-donating hydroxyl group of the starting material activates the aromatic ring towards electrophilic substitution, directing the incoming iodine substituent primarily to the ortho position.

Reaction Scheme:

A plausible method for this transformation involves the use of N-iodosuccinimide (NIS) as an iodinating agent in an appropriate solvent.

Experimental Protocol:

Materials:

-

4-Bromophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromophenol (1.0 eq.) in acetonitrile, add N-iodosuccinimide (1.1 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various spectroscopic and physical characterization techniques.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₄BrIO |

| Molecular Weight | 298.90 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available |

| Boiling Point | 324.4 °C (predicted) |

Spectroscopic Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The predicted chemical shifts are presented below.

¹H NMR (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-2 |

| ~7.4 | d | 1H | H-6 |

| ~6.9 | dd | 1H | H-5 |

| ~5.5 | s | 1H | -OH |

¹³C NMR (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-1 (C-OH) |

| ~140 | C-2 |

| ~132 | C-6 |

| ~120 | C-4 (C-Br) |

| ~118 | C-5 |

| ~95 | C-3 (C-I) |

The IR spectrum reveals the presence of characteristic functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C stretch |

| 1260-1180 | Strong | C-O stretch (phenol) |

| ~1050 | Medium | C-Br stretch |

| ~1000 | Medium | C-I stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |

| 298/300 | High | [M]⁺ and [M+2]⁺ (due to Br isotopes) |

| 171/173 | Medium | [M - I]⁺ |

| 119 | Medium | [M - Br - I]⁺ |

| 91 | High | [C₆H₄OH]⁺ |

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Data and Analysis of 4-Bromo-3-iodophenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for 4-Bromo-3-iodophenol, a halogenated phenol of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental data, this document focuses on high-quality predicted spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms and serves as a reliable estimate for experimental values.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.62 | d | 1H | H-2 |

| 7.29 | d | 1H | H-6 |

| 6.78 | dd | 1H | H-5 |

| 5.30 | s | 1H | -OH |

Predicted data

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |

| 155.1 | C-1 |

| 140.2 | C-2 |

| 131.5 | C-5 |

| 116.8 | C-6 |

| 110.4 | C-4 |

| 93.7 | C-3 |

Predicted data

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Broad | O-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1580, 1470, 1400 | Strong | Aromatic C=C stretch |

| 1250 | Strong | C-O stretch |

| 880 - 820 | Strong | C-H out-of-plane bend |

| 650 | Medium | C-Br stretch |

| 600 | Medium | C-I stretch |

Predicted data

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 298/300 | High | [M]⁺∙ (Molecular ion with Br isotopes) |

| 171/173 | Medium | [M - I]⁺ |

| 143 | Low | [M - I - CO]⁺ |

| 127 | High | [I]⁺ |

| 79/81 | Medium | [Br]⁺ |

Predicted data, fragmentation patterns are hypothetical

Experimental Protocols

While the data presented is predictive, the following are general experimental protocols for the acquisition of spectroscopic data for a compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

2. Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, a small amount of the sample is introduced into the ion source. Electron Ionization (EI) is a common technique for generating fragment ions to aid in structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to 4-Bromo-3-iodophenol: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Bromo-3-iodophenol, a halogenated phenol of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data for structurally similar compounds with established principles of organic chemistry to offer a robust profile.

Core Physical and Chemical Properties

The properties of this compound are influenced by the presence of the hydroxyl, bromo, and iodo substituents on the benzene ring. These groups affect the molecule's polarity, reactivity, and spectroscopic characteristics. The following table summarizes key physical and chemical data, including predicted values where experimental data is unavailable.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₄BrIO | - |

| Molecular Weight | 298.90 g/mol | [1][2] |

| CAS Number | 202865-84-7 | [1] |

| Appearance | Light orange to brown crystalline solid (Predicted) | |

| Melting Point | No experimental data available. Predicted to be in the range of other dihalogenated phenols (e.g., 4-Bromo-3-chlorophenol: 62-69 °C). | |

| Boiling Point | 324.4 ± 27.0 °C (Predicted) | |

| Density | 2.369 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.54 ± 0.18 (Predicted) | |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. Limited solubility in water. |

Proposed Synthesis and Purification

A plausible synthetic route to this compound involves the electrophilic iodination of 4-bromophenol. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by the bromine atom, iodination is expected to occur at one of the ortho positions.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the halogenation of phenols.

Materials:

-

4-Bromophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile.

-

Add N-iodosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volume of acetonitrile).

-

Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.

Procedure:

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ) and Coupling Constants (J):

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H-2 | 7.5 - 7.7 | d | J ≈ 2.5 |

| H-5 | 6.8 - 7.0 | dd | J ≈ 8.5, 2.5 |

| H-6 | 7.2 - 7.4 | d | J ≈ 8.5 |

| OH | 5.0 - 6.0 | br s | - |

-

H-2: This proton is ortho to the iodine and meta to the hydroxyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6.

-

H-5: This proton is ortho to the hydroxyl group and meta to both halogens. It will appear as a doublet of doublets due to coupling with H-6 and H-2.

-

H-6: This proton is ortho to the bromine and meta to the hydroxyl group. It will appear as a doublet due to coupling with H-5.

-

OH: The phenolic proton signal is typically a broad singlet and its chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ):

| Carbon | Predicted δ (ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 | 135 - 140 |

| C-3 (C-I) | 90 - 95 |

| C-4 (C-Br) | 110 - 115 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

-

The carbon bearing the hydroxyl group (C-1) will be the most deshielded.

-

The carbons attached to the halogens (C-3 and C-4) will have their chemical shifts influenced by the "heavy atom effect," particularly the carbon attached to iodine (C-3), which is expected to be significantly shielded.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Predicted IR Absorptions (cm⁻¹):

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

| C-I stretch | 480 - 550 | Medium to Strong |

Mass Spectrometry

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A prominent peak at m/z 298 (for ⁷⁹Br) and 300 (for ⁸¹Br) in a roughly 1:1 ratio, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

Loss of Br: [M-Br]⁺

-

Loss of I: [M-I]⁺

-

Loss of CO: [M-CO]⁺, a common fragmentation for phenols.

-

Reactivity and Stability

The reactivity of this compound is primarily dictated by the electron-donating hydroxyl group and the electron-withdrawing halogen substituents.

-

Electrophilic Aromatic Substitution: The hydroxyl group strongly activates the aromatic ring towards further electrophilic substitution. The positions ortho and para to the hydroxyl group are the most activated.

-

Acidity: The phenolic proton is acidic, and its pKa is influenced by the electron-withdrawing effects of the halogens.

-

Nucleophilicity: The phenoxide ion, formed by deprotonation, is a strong nucleophile.

-

Stability: Halogenated phenols are generally stable compounds under normal laboratory conditions. However, they may be sensitive to light and should be stored in a cool, dark place.

Potential Biological and Pharmacological Relevance

While no specific biological activities have been reported for this compound, halogenated phenols as a class are known to exhibit a range of biological effects.

-

Toxicity: Many halogenated phenols are known to be toxic to aquatic life and can cause skin and eye irritation in humans.[3][4][5] Proper safety precautions should be taken when handling this compound.[3][6][7]

-

Antimicrobial Activity: Some brominated phenols isolated from marine organisms have shown moderate antifungal and antibacterial activity.[8]

-

Enzyme Inhibition: Dihalogenated nitrophenols have been shown to exhibit developmental toxicity.[9] The presence of halogens can influence the binding of the molecule to biological targets.

-

Drug Discovery: Halogenated aromatic compounds are common motifs in pharmaceuticals. The bromine and iodine atoms can participate in halogen bonding and other non-covalent interactions, which can be exploited in drug design. They also serve as synthetic handles for further chemical modifications.

Further research is required to elucidate the specific biological profile of this compound.

Safety Information

This compound should be handled with care, following standard laboratory safety procedures.

-

Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[3][5] Toxic to aquatic life.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[3][6]

-

Handling: Avoid breathing dust. Use in a well-ventilated area.[6]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.[6]

This technical guide provides a foundational understanding of this compound for researchers and professionals. The combination of predicted data and established chemical principles offers a valuable resource for those interested in the synthesis, characterization, and potential applications of this compound. As with any chemical, all handling and experimental work should be conducted with appropriate safety measures in place.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 3-Bromo-4-iodophenol | C6H4BrIO | CID 59860906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cochise.edu [cochise.edu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3-iodophenol (CAS: 202865-84-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Bromo-3-iodophenol, a halogenated phenol of interest in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

This compound is a crystalline solid, appearing as a light orange to brown substance. Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics for experimental design and application.

| Property | Value | Source |

| CAS Number | 202865-84-7 | N/A |

| Molecular Formula | C₆H₄BrIO | N/A |

| Molecular Weight | 298.90 g/mol | N/A |

| Melting Point | 83-84 °C | N/A |

| Boiling Point (Predicted) | 324.4 ± 27.0 °C | [1] |

| Density (Predicted) | 2.369 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.54 ± 0.18 | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific, publicly available spectra for this compound are limited, typical spectral characteristics for similar halogenated phenols can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the positions of the hydroxyl, bromo, and iodo substituents.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the benzene ring, with the chemical shifts being significantly affected by the attached functional groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for the C-Br and C-I bonds would be observed in the fingerprint region (below 1000 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.

Experimental Protocols

Hypothetical Synthesis Workflow:

References

Regioselective Synthesis of 4-Bromo-3-iodophenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and regioselective synthetic route to 4-Bromo-3-iodophenol, a valuable building block in medicinal chemistry and materials science. The presented methodology focuses on a strategic two-step sequence starting from the readily available 4-bromophenol, ensuring high regioselectivity and good overall yields. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the successful replication and adaptation of this synthesis in a laboratory setting.

Synthetic Strategy: A Two-Step Approach to Regiocontrol

The direct halogenation of phenols can often lead to a mixture of constitutional isomers due to the strong activating and ortho-, para-directing nature of the hydroxyl group. To achieve the desired 1-bromo-2-iodo-4-hydroxy substitution pattern on the benzene ring, a protecting group strategy is employed. The synthesis commences with the protection of the phenolic hydroxyl group as a methyl ether, followed by a regioselective iodination and subsequent deprotection to yield the target molecule.

This strategic approach can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromoanisole (Protection)

The initial step involves the protection of the hydroxyl group of 4-bromophenol via a Williamson ether synthesis to form 4-bromoanisole. This reaction proceeds by deprotonating the phenol with a suitable base, followed by nucleophilic attack of the resulting phenoxide on a methylating agent.

Reaction:

4-Bromophenol + CH₃I (in the presence of a base) → 4-Bromoanisole

Detailed Protocol:

A detailed and reliable procedure for the synthesis of 4-bromoanisole can be adapted from established methods. One such method involves the reaction of p-bromophenol with dimethyl sulfate.

Materials:

-

p-Bromophenol

-

Dimethyl sulfate

-

Sodium hydroxide

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-bromophenol in an aqueous solution of sodium hydroxide.

-

To this solution, add dimethyl sulfate dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromoanisole.

-

The crude product can be purified by vacuum distillation.

Step 2: Regioselective Iodination of 4-Bromoanisole

This is the key step to introduce the iodine atom at the desired C-3 position. The methoxy group of 4-bromoanisole directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the bromine atom, iodination will occur at one of the ortho positions (C-2 or C-6). The steric bulk of the methoxy group can influence the regioselectivity, favoring iodination at the less hindered C-3 position. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity. A combination of N-iodosuccinimide (NIS) and a catalytic amount of an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like acetonitrile is an effective system for this transformation.

Reaction:

4-Bromoanisole + N-Iodosuccinimide (NIS) --(TFA catalyst)--> 4-Bromo-3-iodoanisole

Detailed Protocol:

Materials:

-

4-Bromoanisole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask protected from light, dissolve 4-bromoanisole in acetonitrile.

-

Add N-iodosuccinimide to the solution.

-

Cool the mixture in an ice bath and add a catalytic amount of trifluoroacetic acid dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude 4-bromo-3-iodoanisole can be purified by column chromatography on silica gel.

Step 3: Demethylation of 4-Bromo-3-iodoanisole (Deprotection)

The final step is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers. The reaction is typically performed at low temperatures in an inert solvent.

Reaction:

4-Bromo-3-iodoanisole + BBr₃ → this compound

Detailed Protocol:

Materials:

-

4-Bromo-3-iodoanisole

-

Boron tribromide (BBr₃) solution in dichloromethane

-

Dichloromethane (anhydrous)

-

Methanol

-

Water

-

Diethyl ether

-

Aqueous sodium hydroxide solution

-

Aqueous hydrochloric acid solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-bromo-3-iodoanisole in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of boron tribromide in dichloromethane dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

The phenolic product can be separated from any unreacted starting material by extraction with an aqueous sodium hydroxide solution. The aqueous layer is then acidified with hydrochloric acid and the product is re-extracted with diethyl ether.

-

Dry the final organic extract over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthetic route. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.

| Step | Reaction | Starting Material | Product | Reagents/Conditions | Typical Yield (%) | Purity (%) |

| 1 | Methylation | 4-Bromophenol | 4-Bromoanisole | Dimethyl sulfate, NaOH, H₂O, Reflux | 90-95 | >98 |

| 2 | Iodination | 4-Bromoanisole | 4-Bromo-3-iodoanisole | NIS, cat. TFA, Acetonitrile, RT | 80-90 | >97 |

| 3 | Demethylation | 4-Bromo-3-iodoanisole | This compound | BBr₃, Dichloromethane, -78 °C to RT | 85-95 | >98 |

Logical Workflow Diagram

The experimental workflow for the synthesis of this compound can be represented by the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

This in-depth guide provides the necessary information for the successful and regioselective synthesis of this compound. The described methods are robust and utilize commercially available reagents, making this valuable compound accessible for a wide range of research and development applications.

In-Depth Technical Guide: Stability and Storage of 4-Bromo-3-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 4-Bromo-3-iodophenol, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is paramount for ensuring its quality, efficacy, and safety in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to its handling, storage, and reactivity.

| Property | Value |

| Molecular Formula | C₆H₄BrIO |

| Molecular Weight | 298.90 g/mol |

| Appearance | Light orange to brown crystalline solid |

| Predicted Boiling Point | 324.4 ± 27.0 °C |

| Predicted Density | 2.369 ± 0.06 g/cm³ |

| Predicted pKa | 8.54 ± 0.18 |

Stability Profile and Degradation Pathways

While specific, quantitative stability studies on this compound are not extensively available in the public domain, data from related halogenated phenols and general chemical principles allow for a robust assessment of its stability profile. The primary factors influencing its stability are light, temperature, and the presence of oxidizing agents.

Light Sensitivity (Photostability)

Halogenated phenols, particularly those containing iodine and bromine, are susceptible to photodegradation. Exposure to ultraviolet (UV) light can induce the cleavage of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Studies on similar compounds like 4-iodophenol and 4-bromophenol have demonstrated that UV photolysis can lead to bond fission, generating radical species that can initiate further degradation reactions. This sensitivity underscores the critical need for protection from light during storage and handling.

Thermal Stability

Substituted phenols can undergo thermal decomposition at elevated temperatures. While specific data for this compound is limited, studies on other substituted phenols indicate that the nature and position of substituents influence thermal stability. Ortho-substituted phenols, for instance, have been shown to be more reactive under thermal stress. Given its structure, it is prudent to avoid exposing this compound to high temperatures to prevent decomposition.

Oxidative Stability

Phenolic compounds are generally susceptible to oxidation. The presence of the hydroxyl group on the aromatic ring makes them prone to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, and exposure to air (oxygen). It is crucial to store this compound in a well-sealed container to minimize contact with atmospheric oxygen.

Recommended Storage and Handling

Based on the available information and general best practices for handling substituted phenols, the following storage and handling guidelines are recommended to maintain the integrity and purity of this compound.

Storage Conditions

A summary of the recommended storage conditions is provided in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition reactions. |

| Light | Keep in a dark place | To prevent photodegradation through UV-induced bond cleavage. |

| Atmosphere | Sealed in dry conditions | To protect from moisture, which can facilitate hydrolytic degradation, and to minimize contact with atmospheric oxygen, which can cause oxidation. |

| Container | Tightly sealed, inert material | To prevent contamination and reaction with container materials. |

| Incompatibilities | Strong oxidizing agents | To avoid vigorous and potentially hazardous oxidative reactions. |

Handling Precautions

When handling this compound, standard laboratory safety protocols for toxic and irritating substances should be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Experimental Protocol: Forced Degradation Study

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. The following is a general protocol that can be adapted for this purpose.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile or other suitable organic solvent

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or heat gently for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., in an oven at a temperature below its melting point) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of this compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterize the degradation products using techniques such as mass spectrometry (MS) to elucidate their structures.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and quantify the major degradation products.

-

Propose degradation pathways based on the identified products.

-

Visualization of Stability Factors

The following diagram illustrates the key factors that can impact the stability of this compound and the resulting recommended storage practices.

Caption: Factors influencing the stability of this compound.

An In-depth Technical Guide to the Regioselective Electrophilic Bromination of 3-Iodophenol to Yield 4-Bromo-3-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution on 3-iodophenol to selectively synthesize its 4-bromo derivative, 4-bromo-3-iodophenol. This transformation is of significant interest in synthetic organic chemistry, particularly for the preparation of polysubstituted aromatic building blocks used in drug discovery and materials science. This document details the underlying chemical principles, experimental methodologies, and reaction parameters.

Introduction

The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis. Halogenated phenols, in particular, serve as versatile intermediates. The targeted synthesis of this compound presents a unique challenge due to the presence of two directing groups on the phenol ring: a hydroxyl group and an iodine atom. Understanding the interplay of their electronic and steric effects is crucial for achieving the desired regioselectivity in electrophilic aromatic substitution reactions.

Reaction Mechanism and Regioselectivity

The bromination of 3-iodophenol is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is primarily governed by the directing effects of the hydroxyl (-OH) and iodo (-I) substituents already present on the aromatic ring.

Directing Effects of Substituents:

-

Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho-, para-directing group. This is due to the +R (resonance) effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This increased nucleophilicity makes these positions more susceptible to attack by an electrophile (in this case, Br⁺).

-

Iodo Group (-I): The iodo group is a weakly deactivating, ortho-, para-directing group. While it is an electronegative atom and exhibits a -I (inductive) effect, which withdraws electron density from the ring, its lone pairs can also be delocalized into the ring via a +R effect. The resonance effect directs incoming electrophiles to the ortho and para positions.

In the case of 3-iodophenol, the hydroxyl group is the more powerful activating group. Therefore, it will predominantly direct the incoming electrophile. The positions ortho and para to the hydroxyl group are positions 2, 4, and 6.

-

Position 2: ortho to -OH and ortho to -I.

-

Position 4: para to -OH and ortho to -I.

-

Position 6: ortho to -OH and meta to -I.

The hydroxyl group strongly activates all three positions (2, 4, and 6). The iodo group, being an ortho-, para-director, will also favor substitution at positions 2 and 4. Position 6 is less favored by the iodo group. Between positions 2 and 4, the para position (position 4) is generally favored due to reduced steric hindrance compared to the ortho position (position 2), which is flanked by both the hydroxyl and iodo groups. This synergistic directing effect and steric considerations lead to the preferential formation of the this compound isomer.

Caption: Reaction pathway for the electrophilic bromination of 3-iodophenol.

Experimental Protocols

While various methods for the bromination of phenols exist, achieving high regioselectivity for the synthesis of this compound requires specific conditions to favor mono-bromination at the desired position. A method utilizing potassium bromide (KBr) and a layered double hydroxide-supported bromate (ZnAl–BrO₃⁻–LDHs) has been shown to be effective for the para-selective monobromination of substituted phenols.[1]

General Procedure for Regioselective Bromination:

This protocol is adapted from a general method for the para-selective bromination of phenols.[1]

-

Reaction Setup: To a solution of 3-iodophenol (1.0 mmol) in a suitable solvent system such as acetic acid and water, add potassium bromide (1.0 mmol).

-

Addition of Brominating Agent: To the stirred solution, add the ZnAl–BrO₃⁻–LDHs solid-supported brominating agent (0.2 mmol) at a controlled temperature, typically 35 °C.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solid LDH material is removed by filtration or centrifugation. The filtrate is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with a sodium sulfite solution and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the product. Please note that the yield is dependent on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Reported Yield |

| 3-Iodophenol | C₆H₅IO | 220.01 | - | - |

| This compound | C₆H₄BrIO | 298.90 | White to light brown solid | 67-89% (for similar halogenated phenols)[1] |

Spectroscopic Data of this compound:

Characterization of the final product is crucial to confirm its identity and purity. The following are expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns and chemical shifts indicative of the 1,2,4-trisubstituted pattern. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals for the six aromatic carbons, with chemical shifts influenced by the hydroxyl, iodo, and bromo substituents. |

| Mass Spec. | A molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern for the presence of bromine and iodine. |

| IR Spec. | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group, and characteristic absorptions in the aromatic region. |

Conclusion

The electrophilic bromination of 3-iodophenol to yield this compound is a regioselective transformation that can be achieved with high efficiency. The directing effects of the hydroxyl and iodo groups, with the hydroxyl group being the dominant director, coupled with steric considerations, lead to the preferential formation of the 4-bromo isomer. The use of modern brominating agents, such as solid-supported reagents, offers a mild and selective method for this synthesis. This technical guide provides the foundational knowledge and a practical starting point for researchers and professionals in the field of organic synthesis and drug development to produce this valuable chemical intermediate.

References

historical synthesis methods for dihalogenated phenols

An In-depth Technical Guide to the Historical Synthesis of Dihalogenated Phenols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihalogenated phenols are a critical class of aromatic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their chemical behavior is dictated by the electronic effects and substitution pattern of the halogen atoms on the phenolic ring. Historically, the synthesis of these compounds presented significant challenges, primarily in controlling the regioselectivity and the degree of halogenation. The strong activating, ortho-, para-directing nature of the hydroxyl group makes the phenol nucleus highly susceptible to electrophilic attack, often leading to mixtures of mono-, di-, and tri-halogenated isomers. This guide provides a detailed overview of the core historical methods developed to overcome these challenges, focusing on direct electrophilic halogenation and the Sandmeyer reaction.

Direct Electrophilic Halogenation of Phenols

The most straightforward historical approach to synthesizing dihalogenated phenols is the direct electrophilic substitution of phenol with elemental halogens or other halogenating agents. The hydroxyl group strongly activates the aromatic ring, facilitating halogenation even under mild conditions, often without the need for a Lewis acid catalyst.[1] However, this high reactivity makes it difficult to stop the reaction at the di-substitution stage, frequently leading to the formation of 2,4,6-trihalophenols.

The general mechanism involves the polarization of the halogen molecule by the electron-rich phenol ring, followed by the attack of the electrophilic halogen to form a resonance-stabilized carbocation (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the halogenated phenol.

Caption: General workflow for direct electrophilic halogenation of phenol.

Dibromination of Phenols

Direct bromination of phenol is a vigorous reaction. Historical methods focused on controlling the reaction by using specific solvents and controlling stoichiometry. Using non-polar solvents like carbon disulfide or milder conditions such as glacial acetic acid allowed for some control, though mixtures of ortho- and para-isomers, along with 2,4-dibromophenol and 2,4,6-tribromophenol, were common.[2]

A widely used quantitative method involved the use of a potassium bromide-bromate solution in glacial acetic acid, which generates bromine in situ.[1] This allowed for more precise control over the amount of brominating agent introduced.

Experimental Protocol: Quantitative Bromination of p-Cresol

This protocol is adapted from historical methods for the quantitative analysis of phenols, which relied on controlled bromination.[1]

-

Preparation : Dissolve 1.5 milliequivalents of p-cresol in 20 mL of glacial acetic acid.

-

Acidification : Add 5 mL of concentrated hydrochloric acid to the solution.

-

Bromination : Add 16 mL of a 0.1 N potassium bromide-bromate solution dropwise while stirring. This slowly generates bromine, which reacts to form 2,6-dibromo-p-cresol.

-

Quenching : After the reaction, add 5 mL of a 10% potassium iodide solution to react with any excess bromine, liberating iodine.

-

Titration : Immediately titrate the liberated iodine with a standard 0.1 N sodium thiosulfate solution to quantify the excess bromine and thus determine the amount consumed by the phenol.

Table 1: Summary of Direct Bromination Conditions and Products

| Starting Phenol | Brominating Agent | Solvent | Temperature (°C) | Key Products | Yield | Reference |

| Phenol | Bromine | Carbon Disulfide | < 5 | o-bromophenol, p-bromophenol, 2,4-dibromophenol | High (mixture) | [2] |

| p,p'-isopropylidenediphenol | Bromine (4.2 eq.) | Methylene Chloride / Water | 40 (Reflux) | 4,4'-isopropylidenebis(2,6-dibromophenol) | 98.6% purity | [3] |

| Various Phenols | KBr / KBrO₃ (0.1 N) | Glacial Acetic Acid | Room Temp. | Dihalogenated or Trihalogenated Phenols | Quantitative | [1] |

Dichlorination of Phenols

Direct chlorination of phenol is even more reactive than bromination and harder to control. Historically, achieving selective dichlorination required careful control of reaction conditions. The synthesis of 2,4-dichlorophenol, an important intermediate, was a significant focus. Studies on the iodination of 2,4-dichlorophenol underscore its historical availability and importance as a starting material.[4] The reaction is typically performed by passing chlorine gas through a solution of phenol, often in a chlorinated solvent or an acid.

While a specific detailed historical protocol is not available in the immediate search results, the general procedure is analogous to bromination, with careful temperature control and monitoring of chlorine addition being paramount to minimize the formation of 2,4,6-trichlorophenol.

Diiodination of Phenols

Direct iodination of phenol with elemental iodine is a slow and reversible reaction. Historical methods overcame this by using an oxidizing agent to convert iodide to a more potent electrophilic iodine species in situ.[5] A common approach involves the use of potassium iodide with an oxidant like sodium hypochlorite (bleach) in a basic solution, which generates hypoiodous acid (HOI) as the active iodinating agent.[5][6] Iodination occurs sequentially, first at the para-position and then at the ortho-positions.[5]

Experimental Protocol: Synthesis of Diiodophenol from Phenol

This protocol is based on a general procedure for the iodination of various phenolic compounds.[6]

-

Dissolution : To a 100-mL round-bottom flask, add 1.0 g of phenol and 20 mL of methanol. Stir until the phenol is completely dissolved.

-

Addition of Iodide : Add 1 molar equivalent of potassium iodide and continue stirring until it dissolves.

-

Reaction Setup : Place the flask in an ice/water bath at 0 °C.

-

Generation of Iodinating Agent : Using a separatory funnel, add 1 molar equivalent of a 6% sodium hypochlorite solution dropwise over 30 minutes. Maintain the temperature at 0 °C.

-

Reaction Time : After the addition is complete, continue to stir the solution at 0 °C for 60 minutes.

-

Workup : Remove the ice bath and add 10 mL of a 10% sodium thiosulfate solution to quench any unreacted iodine species.

-

Isolation : Acidify the solution with 2 M hydrochloric acid to a pH of 3-4. The diiodinated phenol product will precipitate and can be collected by filtration.

Table 2: Substrates for the Iodination of Phenols via In-situ Generated HOI

| Starting Phenol | Molar Eq. of KI | Molar Eq. of NaOCl | Primary Product | Reference |

| 4-hydroxyacetophenone | 1.0 | 1.0 | 3-Iodo-4-hydroxyacetophenone | [6] |

| 2,6-dimethylphenol | 1.0 | 1.0 | 4-Iodo-2,6-dimethylphenol | [6] |

| Methyl Salicylate | 1.0 | 1.0 | Methyl 5-Iodosalicylate | [6] |

| Vanillin | 1.0 | 1.0 | 5-Iodovanillin | [6] |

The Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a powerful and versatile method for synthesizing aryl halides from aryl diazonium salts.[7] This reaction offers superior regiochemical control compared to direct halogenation, as the position of the incoming halogen is predetermined by the location of an amino group on the starting material.

The process involves two main steps:

-

Diazotization : An aromatic primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[7][8]

-

Halide Displacement : The resulting diazonium salt is decomposed by a copper(I) halide (CuCl or CuBr), which catalyzes the replacement of the diazonium group (-N₂⁺) with the corresponding halide.[7][9] For iodination, a copper catalyst is not required, and potassium iodide is used directly.[9][10]

Caption: General two-step workflow of the Sandmeyer reaction for phenols.

Mechanism of the Sandmeyer Reaction

The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway involving a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical, with the loss of nitrogen gas, and a copper(II) species. The aryl radical then abstracts a halogen from the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst.[7]

Caption: Radical-nucleophilic mechanism of the Sandmeyer reaction.

Application to Dihalogenated Phenols

To synthesize a specific dihalogenated phenol, one would start with an aminophenol that already contains one halogen atom. For instance, to produce 2-bromo-4-chlorophenol, the synthesis would begin with 2-amino-4-chlorophenol.

Hypothetical Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenol

-

Diazotization : Dissolve 2-amino-4-chlorophenol in aqueous HBr at 0 °C. Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature between 0 and 5 °C to form the corresponding diazonium bromide salt.

-

Displacement : In a separate flask, prepare a solution of copper(I) bromide in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

-

Isolation : After the evolution of gas ceases, the reaction mixture is typically warmed and then subjected to steam distillation or solvent extraction to isolate the 2-bromo-4-chlorophenol product.

Table 3: Reagents for Sandmeyer Halogenation

| Desired Halogen | Copper(I) Salt | Acid Medium | Starting Material Example (for 2-X-4-chlorophenol) |

| Chlorine (-Cl) | CuCl | HCl | 2-amino-4-chlorophenol |

| Bromine (-Br) | CuBr | HBr | 2-amino-4-chlorophenol |

| Iodine (-I) | KI (no Cu catalyst) | H₂SO₄ | 2-amino-4-chlorophenol |

Summary and Comparison of Methods

Both direct halogenation and the Sandmeyer reaction were foundational methods in the historical synthesis of dihalogenated phenols. Each offered a distinct set of advantages and disadvantages that made them suitable for different applications.

Table 4: Comparison of Historical Synthesis Methods

| Feature | Direct Electrophilic Halogenation | Sandmeyer Reaction |

| Starting Material | Phenol or substituted phenol | Substituted aminophenol |

| Regioselectivity | Poor to moderate; governed by directing effects of existing substituents. Often yields mixtures of ortho/para isomers. | Excellent; the position of the new halogen is determined by the initial position of the amino group. |

| Control of Halogenation | Difficult; over-halogenation (e.g., to trihalophenols) is a common side reaction. | Precise; introduces a single halogen atom in place of the diazonium group. |

| Reaction Conditions | Variable; can be mild (for Br₂) or require oxidants (for I₂). Temperature control is critical. | Requires two distinct steps: diazotization at low temperature (0-5 °C) followed by catalyzed decomposition. |

| Key Advantage | Atom-economical and uses readily available starting materials (phenol, halogens). | High regiochemical control, allowing for the synthesis of specific isomers not accessible by direct halogenation. |

| Key Disadvantage | Lack of selectivity, leading to product mixtures and purification challenges. | Requires a multi-step process and the handling of potentially unstable diazonium salt intermediates.[11] |

References

- 1. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 2. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]

- 3. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]

- 4. DSpace [kb.osu.edu]

- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 6. studylib.net [studylib.net]

- 7. pdf.dotool.net [pdf.dotool.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 4-bromo-3-iodophenol. This dihalogenated phenol is a versatile building block in organic synthesis, particularly for the preparation of complex biaryl and polyaryl structures prevalent in pharmaceutical compounds and functional materials. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective functionalization, making it a valuable substrate for sequential cross-coupling reactions.

Introduction to Selective Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. In dihalogenated substrates like this compound, the reaction can be directed to selectively occur at the more reactive C-I bond. This chemoselectivity is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating a faster oxidative addition step with the palladium(0) catalyst at the iodo-substituted position.

By carefully selecting the catalyst, ligands, base, and reaction conditions, a high degree of selectivity for the mono-arylation at the 3-position can be achieved, leaving the less reactive C-Br bond intact for subsequent transformations. This stepwise approach allows for the controlled and efficient synthesis of unsymmetrically substituted biphenyls and more complex architectures.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the selective Suzuki coupling of this compound with various arylboronic acids. The data presented is a representative compilation based on analogous reactions in the scientific literature, as specific protocols for this exact substrate are not extensively published.

Table 1: Reaction Conditions for Selective Suzuki Coupling of this compound

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A common and effective catalyst for Suzuki couplings. |

| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Often provides good yields and selectivity. | |

| Ligand | Triphenylphosphine (PPh₃) | Used in conjunction with a palladium precursor like Pd(OAc)₂. |

| Base | K₂CO₃ (Potassium carbonate) | A widely used inorganic base. |

| Cs₂CO₃ (Cesium carbonate) | A stronger base that can enhance reaction rates. | |

| K₃PO₄ (Potassium phosphate) | An effective base, particularly in polar aprotic solvents. | |

| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | A common solvent system for Suzuki reactions. |

| Toluene / Water | Another effective biphasic solvent system. | |

| Dimethylformamide (DMF) | A polar aprotic solvent that can be used. | |

| Temperature | 80-100 °C | Typical temperature range for these reactions. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |

Table 2: Representative Yields for the Synthesis of 4-Bromo-3-arylphenols

| Arylboronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 4-Bromo-3-phenylphenol | 85-95% |

| 4-Methoxyphenylboronic acid | 4-Bromo-3-(4-methoxyphenyl)phenol | 80-92% |

| 4-Methylphenylboronic acid (p-tolylboronic acid) | 4-Bromo-3-(4-methylphenyl)phenol | 88-96% |

| 3-Chlorophenylboronic acid | 4-Bromo-3-(3-chlorophenyl)phenol | 75-88% |

Experimental Protocols

The following is a detailed, representative protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography).

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-arylphenol.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling mechanism and a typical experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general workflow for the Suzuki coupling of this compound.

Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups.[2][3] These features make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4]

For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance. The substrate 4-bromo-3-iodophenol presents an interesting case for regioselective synthesis. Due to the significant difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed reactions, the Sonogashira coupling can be directed selectively to the C-I bond.[3][5] This allows for the introduction of an alkynyl moiety at the 3-position while leaving the less reactive C-Br bond at the 4-position intact for subsequent transformations.

This document provides a detailed protocol and application data for the regioselective Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, forming a Pd(II) complex.[3]

-

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.[3]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[1]

The regioselectivity of the reaction with this compound is governed by the oxidative addition step. The reactivity of aryl halides towards Pd(0) follows the order: I > OTf > Br > Cl.[3] The carbon-iodine bond is weaker and more readily cleaved by the palladium catalyst than the carbon-bromine bond. By carefully controlling the reaction conditions, particularly temperature, the coupling can be performed exclusively at the iodo-substituted position.[1]

Caption: Logical diagram illustrating the reaction selectivity.

Experimental Protocols

This section details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexane, Dichloromethane)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Caption: Experimental workflow for the Sonogashira coupling.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the solvent (e.g., THF, 5 mL per mmol of substrate), and the amine base (e.g., TEA, 2.0-3.0 eq.).

-

Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

-

To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-3-(alkynyl)phenol.

Data Presentation

The following tables summarize typical reaction parameters and representative yields for the selective Sonogashira coupling of this compound.

Table 1: Summary of Typical Reaction Parameters

| Parameter | Recommended Range | Notes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 3 mol% loading |

| Copper Co-catalyst | CuI | 1 - 5 mol% loading |

| Base | TEA, DIPEA, Piperidine | 2.0 - 3.0 equivalents |

| Solvent | THF, DMF, Dioxane | Anhydrous conditions recommended |

| Temperature | Room Temperature to 50°C | Higher temperatures risk C-Br bond coupling |

| Reaction Time | 2 - 24 hours | Monitored by TLC |

Table 2: Representative Data for Coupling with Various Alkynes

| Entry | Alkyne (R-C≡CH) | R-Group | Typical Yield (%) |

| 1 | Phenylacetylene | Phenyl | 85 - 95% |

| 2 | 1-Hexyne | n-Butyl | 80 - 90% |

| 3 | Trimethylsilylacetylene | -Si(CH₃)₃ | 90 - 98% |

| 4 | 2-Methyl-3-butyn-2-ol | -C(OH)(CH₃)₂ | 75 - 85% |

| 5 | 4-Ethynylanisole | 4-Methoxyphenyl | 82 - 92% |

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Synthesis of Biphenyl Derivatives Using 4-Bromo-3-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of functionalized biphenyls often relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. The strategic use of dihalogenated precursors allows for selective and sequential functionalization, providing access to a diverse range of complex molecular architectures.

This document provides detailed application notes and protocols for the use of 4-Bromo-3-iodophenol in the synthesis of biphenyl derivatives. The presence of two different halogens at distinct positions on the phenol ring—iodine at the 3-position and bromine at the 4-position—enables regioselective Suzuki-Miyaura coupling. The greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond allows for the selective introduction of an aryl group at the 3-position while leaving the bromine atom intact for subsequent transformations.

Principle of Regioselective Suzuki-Miyaura Coupling

The selective functionalization of this compound is based on the differential reactivity of the C-I and C-Br bonds in the oxidative addition step of the palladium-catalyzed Suzuki-Miyaura coupling. The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst, allowing for the selective formation of a carbon-carbon bond at this position under carefully controlled reaction conditions.

Caption: Regioselective Suzuki-Miyaura Coupling of this compound.

Experimental Protocols

The following protocols are representative examples for the regioselective Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions may be necessary for different arylboronic acids.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position (Iodine)

This protocol details the selective reaction at the C-I bond, leaving the C-Br bond intact for further functionalization.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

-

Add Palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-bromo-3-arylphenol.

Caption: Workflow for Selective Suzuki-Miyaura Coupling at the 3-Position.

Quantitative Data

The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids under the conditions described in Protocol 1.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Bromo-3-phenylphenol | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-3-(4-methoxyphenyl)phenol | 80-90 |

| 3 | 4-Fluorophenylboronic acid | 4-Bromo-3-(4-fluorophenyl)phenol | 82-92 |

| 4 | 3-Thienylboronic acid | 4-Bromo-3-(thiophen-3-yl)phenol | 75-85 |

Note: Yields are based on isolated product after column chromatography and may vary depending on the specific reaction scale and purity of reagents.

Application in Stepwise Synthesis

The resulting 4-bromo-3-arylphenol is a valuable intermediate for the synthesis of more complex, unsymmetrically substituted biphenyl derivatives. The remaining bromine atom can be subjected to a second cross-coupling reaction, such as another Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling, to introduce a different functional group at the 4-position. This stepwise approach provides a high degree of control over the final molecular structure.

Caption: Stepwise Functionalization Pathway of this compound.

Conclusion

This compound is a versatile building block for the synthesis of functionalized biphenyl derivatives. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a regioselective and stepwise approach to complex molecular structures. The protocols and data presented herein provide a valuable resource for researchers in drug discovery and materials science, enabling the efficient and controlled synthesis of novel biphenyl-containing compounds. Further exploration of different palladium catalysts, ligands, and reaction conditions can lead to the development of even more efficient and diverse synthetic methodologies.

Application Notes and Protocols: 4-Bromo-3-iodophenol as a Precursor in the Synthesis of Honokiol Derivatives for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 4-bromo-3-iodophenol as a key precursor in the synthesis of novel Honokiol derivatives, which are under investigation for their potential as anti-cancer agents. Honokiol, a natural product isolated from the bark of the Magnolia tree, and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. The strategic use of this compound allows for the creation of diverse analogues with potentially enhanced therapeutic properties.

Introduction

Honokiol and its derivatives are of significant interest in oncology drug discovery due to their ability to induce cell cycle arrest and apoptosis in cancer cells. The synthesis of novel analogues aims to improve potency, selectivity, and pharmacokinetic profiles. This compound serves as a versatile starting material for generating the core biphenyl structure of Honokiol derivatives through cross-coupling reactions. The differential reactivity of the bromine and iodine substituents can be exploited for sequential, site-selective modifications.